N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
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Description
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H16ClFN2O3S and its molecular weight is 334.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0554194 g/mol and the complexity rating of the compound is 474. The solubility of this chemical has been described as >50.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide interacts with the metabotropic glutamate receptor 4 (mGlu4), acting as a positive allosteric modulator . This interaction enhances the activity of the receptor, influencing various biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with mGlu4 . By modulating this receptor, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with mGlu4 . As a positive allosteric modulator, it enhances the activity of this receptor, leading to changes in cell signaling and gene expression .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O3S/c1-21(19,20)17-6-4-9(5-7-17)13(18)16-10-2-3-12(15)11(14)8-10/h2-3,8-9H,4-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQZKZYCAMJIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641350 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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